D-Allose-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

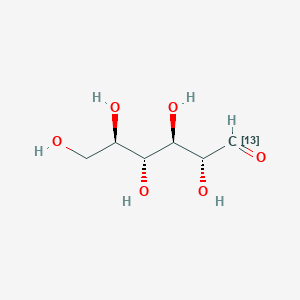

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-NGBFSFADSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of D-Allose-¹³C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of D-Allose and its ¹³C isotopically labeled counterpart, D-Allose-¹³C. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering D-Allose-¹³C in their studies. The guide details the fundamental properties, experimental protocols for their determination, and the biological context of D-Allose's mechanism of action.

Core Physicochemical Properties

D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that has garnered significant interest for its potential therapeutic applications[1][2][3]. It is a white, odorless, crystalline solid[4]. The incorporation of a ¹³C isotope into the D-Allose molecule is a critical tool for metabolic flux analysis and other tracer studies in drug development and biomedical research. The primary difference between D-Allose and D-Allose-¹³C lies in their molecular weights, with negligible effects on other bulk physicochemical properties such as solubility and appearance.

The following tables summarize the key quantitative data for D-Allose and its common ¹³C-labeled variants.

Table 1: Physicochemical Properties of D-Allose

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₂O₆ | [5] |

| Molecular Weight | 180.16 g/mol | [5] |

| Melting Point | 148-150 °C | [4] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water, insoluble in alcohol | [4] |

Table 2: Physicochemical Properties of D-Allose-¹³C Variants

| Isotopic Label | Chemical Formula | Molecular Weight ( g/mol ) | Source(s) |

| D-Allose-1-¹³C | ¹³CC₅H₁₂O₆ | 181.15 | [6] |

| D-Allose-3-¹³C | C₅¹³CH₁₂O₆ | 181.15 | [7] |

| D-Allose-¹³C₆ (Uniformly Labeled) | ¹³C₆H₁₂O₆ | 186.06 |

Experimental Protocols

Accurate determination of physicochemical properties is essential for the effective application of D-Allose-¹³C in research. The following sections detail standardized methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Sample Preparation: The D-Allose-¹³C sample must be completely dry and finely powdered. Grind a small amount of the sample using a mortar and pestle.

-

Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Observation: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point. For substances that decompose, like sugars, sealing the capillary tube can help to obtain a more accurate reading[8].

Determination of Solubility

The solubility of D-Allose-¹³C in various solvents can be determined using several methods.

Principle: A saturated solution of the compound is prepared at a specific temperature, and the concentration of the dissolved solute is then measured.

Procedure (Gravimetric Method):

-

Solution Preparation: Add an excess amount of D-Allose-¹³C to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted supernatant completely.

-

Mass Determination: Weigh the remaining solid residue. The solubility can then be calculated in g/L or mol/L.

Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or colorimetric methods can be used to determine the concentration of the dissolved sugar in the saturated solution[9].

Biological Activity and Signaling Pathway

D-Allose has demonstrated significant biological activity, including neuroprotective and anti-inflammatory effects. Research has shown that D-Allose can inhibit the Galectin-3 (Gal-3) / Toll-like Receptor 4 (TLR4) / Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) signaling pathway[10][11]. This inhibition mitigates neuroinflammation and neuronal apoptosis, highlighting its therapeutic potential.

Experimental Workflow: ¹³C Metabolic Flux Analysis

D-Allose-¹³C is an invaluable tracer for ¹³C-based metabolic flux analysis (¹³C-MFA). This technique allows for the quantitative determination of in vivo metabolic reaction rates.

Principle: Cells are cultured with a ¹³C-labeled substrate, such as D-Allose-¹³C. The distribution of the ¹³C label throughout the metabolic network is then measured in various metabolites. This labeling pattern provides information about the relative activities of different metabolic pathways.

The general workflow for a ¹³C-MFA experiment is as follows:

Procedure Overview:

-

Cell Culture: Cells are grown in a defined medium where the primary carbon source is replaced with D-Allose-¹³C.

-

Metabolite Extraction: After a period of growth, metabolites are extracted from the cells. For analysis of amino acids, proteins are first hydrolyzed.

-

Isotopic Analysis: The isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) are determined using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Computational Modeling: The experimental labeling data is used as input for computational models that calculate the intracellular metabolic fluxes.

-

Biological Interpretation: The calculated flux map provides insights into the cellular metabolism under the specific experimental conditions.

References

- 1. D-allose, a typical rare sugar: properties, applications, and biosynthetic advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. D-Allose | C6H12O6 | CID 439507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. D-Allose-13C | C6H12O6 | CID 101129027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. mt.com [mt.com]

- 9. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]

- 10. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of ¹³C-labeled D-Allose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of ¹³C-labeled D-Allose, a rare sugar of significant interest in biomedical research and drug development. The methodologies outlined below are based on established chemical principles and published data, offering a framework for the production of this valuable isotopic tracer.

Introduction

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with notable biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] The incorporation of a stable isotope, such as Carbon-13 (¹³C), into the D-Allose structure provides a powerful tool for metabolic flux analysis, allowing researchers to trace its metabolic fate and elucidate its mechanism of action in various biological systems. This guide focuses on a well-established method for the synthesis of [1-¹³C]D-Allose and its subsequent purification.

Synthesis of [1-¹³C]D-Allose

The primary method for the synthesis of [1-¹³C]D-Allose is the cyanohydrin synthesis, also known as the Kiliani-Fischer synthesis. This method extends the carbon chain of an aldose by one carbon atom through the addition of a cyanide group, which is subsequently hydrolyzed to a carboxylic acid and then reduced to an aldehyde. By using potassium cyanide labeled with ¹³C (K¹³CN), the ¹³C isotope is incorporated at the C-1 position of the resulting hexoses.

The synthesis starts with a readily available five-carbon sugar, D-ribose, and produces a mixture of the two C-2 epimers, [1-¹³C]D-Allose and [1-¹³C]D-Altrose.

Experimental Protocol: Cyanohydrin Synthesis

This protocol is adapted from established methods for the synthesis of ¹³C-labeled aldohexoses.[2]

Materials:

-

D-ribose

-

Potassium cyanide-¹³C (K¹³CN, 99 atom-% ¹³C)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Sodium borohydride (NaBH₄)

-

Boric acid (H₃BO₃)

-

Methanol

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-ribose in deionized water.

-

Add an equimolar amount of K¹³CN to the D-ribose solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This reaction forms a mixture of the two epimeric cyanohydrins.

-

-

Hydrolysis to Aldononitriles and Lactonization:

-

The reaction mixture containing the cyanohydrins is passed through a column of Dowex 50W-X8 (H⁺ form) to remove potassium ions and acidify the solution.

-

The acidic eluate, containing the aldononitriles, is heated to promote hydrolysis of the nitrile group to a carboxylic acid and subsequent lactonization, forming a mixture of [1-¹³C]D-allono-1,4-lactone and [1-¹³C]D-altrono-1,4-lactone.

-

-

Reduction to Aldoses:

-

The solution containing the lactones is cooled in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise while maintaining a neutral pH by the simultaneous addition of boric acid. This reduces the lactones to the corresponding aldoses.

-

The final product is a mixture of [1-¹³C]D-Allose and [1-¹³C]D-Altrose.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [1-¹³C]D-Allose.

Purification of [1-¹³C]D-Allose

The primary challenge in the purification of [1-¹³C]D-Allose is the separation of the C-2 epimer, [1-¹³C]D-Altrose, which is formed in the synthesis. Cation-exchange chromatography has been shown to be an effective method for this separation.[2]

Experimental Protocol: Cation-Exchange Chromatography

Materials:

-

Crude mixture of [1-¹³C]D-Allose and [1-¹³C]D-Altrose

-

Dowex 50W-X8 resin (200-400 mesh)

-

Calcium chloride (CaCl₂) solution (for resin preparation)

-

Deionized water (eluent)

-

Fraction collector

-

Refractive index detector or other suitable carbohydrate detection method

Procedure:

-

Resin Preparation:

-

The Dowex 50W-X8 resin is thoroughly washed with deionized water.

-

The resin is then converted to the Ca²⁺ form by washing with a solution of calcium chloride.

-

Finally, the resin is washed with deionized water until the eluate is free of chloride ions.

-

-

Chromatographic Separation:

-

The prepared resin is packed into a chromatography column.

-

The crude mixture of ¹³C-labeled sugars is dissolved in a minimal amount of deionized water and loaded onto the column.

-

The sugars are eluted with deionized water at a constant flow rate.

-

Fractions are collected using a fraction collector.

-

The composition of the fractions is monitored using a refractive index detector or by analyzing individual fractions using TLC or HPLC. D-Altrose typically elutes before D-Allose.[2]

-

-

Product Recovery:

-

Fractions containing pure [1-¹³C]D-Allose are pooled.

-

The pooled fractions are concentrated under reduced pressure and then lyophilized to obtain the pure, solid product.

-

Purification Workflow Diagram

Caption: Workflow for the purification of [1-¹³C]D-Allose.

Quality Control and Data

The purity and identity of the final [1-¹³C]D-Allose product should be confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹³C NMR is a definitive method to confirm the position of the ¹³C label and the overall structure of the D-Allose. The chemical shifts for D-[1-¹³C]allose have been reported and can be used for verification.[3][4]

Table 1: ¹³C NMR Chemical Shifts for D-[1-¹³C]Allose in D₂O [3]

| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |

| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |

| α-furanose | 97.5 | - | - | - | - | - |

| β-furanose | 102.3 | - | - | - | - | - |

Note: Full assignment for furanose forms is not always reported due to their lower abundance.

Quantitative Data

While specific yields for the synthesis of [1-¹³C]D-Allose are not extensively reported and can vary based on reaction scale and conditions, the following table provides expected outcomes based on similar syntheses.

Table 2: Expected Quantitative Data for Synthesis and Purification

| Parameter | Expected Value/Range | Notes |

| Synthesis Yield | ||

| Crude mixture of epimers | 40-60% | Based on starting D-ribose. |

| Purification | ||

| Recovery of pure [1-¹³C]D-Allose | 15-25% | Overall yield from D-ribose. |

| Purity (post-chromatography) | >98% | As determined by HPLC and NMR. |

| Isotopic Enrichment | >99% | Dependent on the starting K¹³CN. |

Biological Signaling Pathways of D-Allose

D-Allose exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for designing experiments using ¹³C-labeled D-Allose.

D-Allose and Reactive Oxygen Species (ROS) Generation

D-Allose has been shown to suppress the production of mitochondrial reactive oxygen species (ROS).[5][6] It is thought to compete with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux through pathways that generate ROS.[5]

Caption: D-Allose competes with D-Glucose, reducing mitochondrial ROS.

D-Allose and Insulin Signaling

Studies in model organisms suggest that D-Allose may extend lifespan and impact metabolism through pathways linked to insulin signaling.[1] While the exact mechanism is under investigation, it is hypothesized that D-Allose may modulate components of the insulin signaling cascade.

Caption: D-Allose may modulate the insulin signaling pathway.

Conclusion

The synthesis and purification of ¹³C-labeled D-Allose, while requiring specialized techniques, are achievable through established chemical methods. The cyanohydrin synthesis provides a direct route for ¹³C incorporation at the C-1 position, and cation-exchange chromatography allows for the effective separation of the resulting epimers. The availability of ¹³C-labeled D-Allose will undoubtedly facilitate further research into its metabolic fate and its role in various signaling pathways, ultimately aiding in the development of new therapeutic strategies.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. omicronbio.com [omicronbio.com]

- 4. omicronbio.com [omicronbio.com]

- 5. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C3 epimer of D-glucose, has emerged from relative obscurity to become a molecule of significant interest in the biomedical and pharmaceutical fields. Initially challenging to study due to its scarcity, recent advancements in its production have unveiled a plethora of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological functions of D-Allose, its mechanisms of action, and its potential as a therapeutic agent. We delve into its potent anti-cancer, anti-inflammatory, and cytoprotective properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering a comprehensive overview of the current understanding of D-Allose and highlighting its promise in addressing a range of pathological conditions.

Introduction

Rare sugars, monosaccharides that are present in limited quantities in nature, are increasingly being recognized for their unique physiological functions. Among these, D-Allose has garnered substantial attention for its diverse and potent biological effects.[1][2] Unlike its abundant epimer, D-glucose, D-Allose is not readily metabolized by many organisms, which contributes to its low caloric value and distinct bioactivities.[2] Its demonstrated efficacy in preclinical models of cancer, inflammation, and ischemia-reperfusion injury positions it as a promising candidate for therapeutic development.[1][3][4] This guide synthesizes the current body of research on D-Allose, presenting its biological functions, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential.

Biological Functions of D-Allose

D-Allose exerts a wide range of biological effects, primarily categorized as anti-cancer, anti-inflammatory, and cytoprotective. These functions are underpinned by its ability to modulate key cellular processes, including cell cycle progression, apoptosis, oxidative stress, and inflammatory responses.

Anti-Cancer Activity

D-Allose has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in a dose-dependent manner.[5][6] Its anti-neoplastic properties are attributed to several mechanisms, most notably the induction of the tumor suppressor Thioredoxin-interacting protein (TXNIP).[7][8]

-

Induction of Thioredoxin-Interacting Protein (TXNIP): D-Allose treatment leads to a significant upregulation of TXNIP expression in cancer cells.[7][8][9] TXNIP, in turn, plays a crucial role in cell cycle arrest and the promotion of apoptosis.[8]

-

Cell Cycle Arrest: By inducing TXNIP, D-Allose promotes the stabilization of the cyclin-dependent kinase inhibitor p27kip1, leading to G1 cell cycle arrest and thereby inhibiting cancer cell proliferation.[8]

-

Inhibition of Glucose Uptake: D-Allose has been shown to downregulate the expression of glucose transporter 1 (GLUT1) in cancer cells.[9][10] This reduction in glucose uptake curtails the energy supply essential for rapid tumor growth.[9][10]

-

Induction of Reactive Oxygen Species (ROS): In some cancer cell lines, D-Allose treatment leads to an increase in intracellular reactive oxygen species (ROS), which can contribute to apoptosis.[11][12]

Anti-Inflammatory Effects

D-Allose exhibits potent anti-inflammatory properties, primarily by suppressing the activation and infiltration of immune cells, such as neutrophils.[13][14] This has significant implications for conditions characterized by excessive inflammation, including ischemia-reperfusion injury.

-

Inhibition of Neutrophil Activation: D-Allose has been shown to inhibit the activation of neutrophils, key mediators of the inflammatory response.[13] This includes reducing their production of reactive oxygen species.[15]

-

Reduction of Inflammatory Markers: Treatment with D-Allose leads to a significant decrease in the levels of pro-inflammatory markers such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[3]

Cytoprotective and Antioxidant Effects

D-Allose demonstrates significant protective effects on various tissues against cellular damage, particularly that induced by ischemia-reperfusion.[10][14][16] This cytoprotective capacity is closely linked to its antioxidant properties.

-

Amelioration of Ischemia-Reperfusion Injury: D-Allose administration has been shown to reduce tissue damage in models of cerebral, renal, and hepatic ischemia-reperfusion injury.[3][10][13] It achieves this by improving blood flow, reducing neutrophil infiltration, and preserving cellular energy levels (ATP).[14]

-

Reduction of Oxidative Stress: D-Allose can attenuate oxidative stress by scavenging free radicals.[17] It has been shown to suppress the generation of reactive oxygen species (ROS) in mitochondria by competing with D-glucose.[17][18] This antioxidant activity is a key mechanism underlying its protective effects against various cellular insults.[19]

Quantitative Data on the Biological Effects of D-Allose

The following tables summarize the quantitative data from various studies, illustrating the dose-dependent effects of D-Allose on different biological parameters.

Table 1: Anti-Cancer Effects of D-Allose on Cell Viability

| Cell Line | D-Allose Concentration | Incubation Time | % Inhibition of Cell Viability | Reference |

| HuH-7 (Hepatocellular Carcinoma) | 50 mM | 48 h | ~40% | [8] |

| RT112 (Bladder Cancer) | 50 mM | 24 h | 31.6% | [7] |

| 253J (Bladder Cancer) | 50 mM | 24 h | 31.8% | [7] |

| J82 (Bladder Cancer) | 50 mM | 24 h | 39.1% | [7] |

Table 2: Effect of D-Allose on TXNIP and GLUT1 Expression in Cancer Cells

| Cell Line | D-Allose Concentration | Treatment Duration | Change in TXNIP Expression | Change in GLUT1 Expression | Reference |

| HuH-7 | 50 mM | 7 days | - | Decreased to 42.32% of control | [16] |

| MDA-MB-231 (Breast Cancer) | 50 mM | 7 days | - | Decreased to 62.58% of control | [16] |

| SH-SY5Y (Neuroblastoma) | 50 mM | 7 days | - | Decreased to 64.40% of control | [16] |

| HuH-7 | 12.5 mM | Not Specified | Increased by 578.47% | Decreased to 78.45% of control | [16] |

| HuH-7 | 25 mM | Not Specified | Increased by 759.88% | Decreased to 59.67% of control | [16] |

Table 3: Anti-Inflammatory and Cytoprotective Effects of D-Allose in Ischemia-Reperfusion (I/R) Injury Models

| Model | D-Allose Dosage | Parameter Measured | Result | Reference |

| Rat Cerebral I/R | 300 mg/kg | Infarct Volume | Significantly smaller (90.9 ± 13.5 mm³) vs. vehicle (114.9 ± 15.3 mm³) | [3] |

| Rat Cerebral I/R | 300 mg/kg | MPO Activity | Significantly suppressed compared to vehicle | [3] |

| Rat Abdominal Skin Flap I/R | 60 mg | MPO Activity | 0.40 ± 0.04 vs. control (0.72 ± 0.12) | [6] |

| Rat Liver I/R | Not Specified | MPO Activity | Significantly decreased compared to control | [2] |

| Rat Liver I/R | Not Specified | Neutrophil Count | Significantly decreased compared to control | [2] |

Signaling Pathways Modulated by D-Allose

D-Allose exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. Thioredoxin-Interacting Protein (TXNIP) Suppresses Expression of Glutamine Synthetase by Inducing Oxidative Stress in Retinal Muller Glia Under Diabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-Allose has a strong suppressive effect against ischemia/reperfusion injury: a comparative study with allopurinol and superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. The rare sugar D-allose has a reducing effect against ischemia-reperfusion injury on the rat abdominal skin island flap model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - ProQuest [proquest.com]

- 8. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective effects of D-allose against ischemia reperfusion injury of the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. researchgate.net [researchgate.net]

D-Allose-13C vs. D-Glucose-13C: A Fundamental Comparison for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the fundamental differences between D-Allose-13C and D-Glucose-13C, tailored for researchers, scientists, and professionals in drug development. By leveraging the power of stable isotope labeling, we can elucidate the distinct metabolic fates and cellular impacts of these two hexose isomers.

Core Chemical and Metabolic Distinctions

D-Glucose is the primary energy source for most living organisms, readily entering glycolysis to fuel cellular processes.[1][2] In stark contrast, D-Allose, a C-3 epimer of D-Glucose, is a rare sugar with minimal caloric value, as it is largely unmetabolized and excreted from the body.[3][4] This fundamental difference in metabolic processing forms the basis of their divergent biological activities. The incorporation of a carbon-13 (¹³C) isotope into these molecules allows for precise tracking of their absorption, distribution, metabolism, and excretion (ADME) profiles, providing invaluable data for research and therapeutic development.[5][6][7]

Table 1: Core Differences between this compound and D-Glucose-13C

| Feature | D-Glucose-13C | This compound |

| Chemical Structure | C-3 Hydroxyl group in equatorial position | C-3 Hydroxyl group in axial position (C-3 epimer of D-Glucose)[4][8][9] |

| Metabolic Fate | Primarily metabolized via glycolysis and the pentose phosphate pathway[2][10][11] | Largely unmetabolized and excreted in urine[3] |

| Cellular Uptake | Primarily via GLUT transporters[1] | Primarily via Sodium-Dependent Glucose Cotransporter 1 (SGLT1)[12][13] |

| Energy Contribution | High (primary cellular fuel)[1] | Negligible[3] |

| Biological Effects | Central to energy homeostasis | Exhibits anti-proliferative, anti-inflammatory, and antioxidant properties[10][14][15] |

Metabolic Pathway Analysis: A Tale of Two Sugars

The metabolic pathways of D-Glucose-13C and this compound diverge significantly upon cellular entry. While D-Glucose-13C is rapidly phosphorylated and enters glycolysis, this compound is poorly metabolized, leading to distinct downstream effects.

D-Glucose-13C Metabolism

As the body's preferred energy source, D-Glucose-13C is transported into cells and immediately phosphorylated by hexokinase to glucose-6-phosphate-13C. This traps the molecule within the cell and commits it to metabolic pathways. The ¹³C label can then be traced through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway, allowing for the quantification of metabolic flux through these critical cellular processes.

This compound's Unique Intracellular Journey

In contrast, this compound's journey is far less metabolically active. While it is taken up by cells, its structural configuration prevents efficient processing by glycolytic enzymes.[16] Instead, D-Allose exerts its effects by modulating key signaling pathways, often in response to cellular stress.

One of the most significant actions of D-Allose is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[1][15][17] TXNIP, in turn, inhibits the glucose transporter GLUT1, effectively reducing the uptake of glucose, a critical nutrient for rapidly proliferating cancer cells.[18][19][20] This mechanism underlies D-Allose's potent anti-cancer properties.

Furthermore, D-Allose has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5][11][21] AMPK activation can trigger a cascade of events, including the inhibition of the mTOR pathway and the activation of p38-MAPK, which are involved in cell growth, proliferation, and stress responses.[1][7]

Experimental Protocols for Comparative Analysis

The use of ¹³C-labeled sugars is central to metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell.[4][8][14][22][23] Here, we outline a general experimental workflow for comparing the metabolic fates of this compound and D-Glucose-13C.

Experimental Workflow

Detailed Methodologies

1. Cell Culture and Labeling:

-

Culture cells of interest to a desired confluence in standard growth medium.

-

For the labeling experiment, replace the standard medium with a medium containing either D-Glucose-13C or this compound as the sole carbon source.[2] The concentration and specific labeling pattern (e.g., uniformly labeled [U-¹³C₆]) should be optimized for the specific research question.[14]

-

Incubate the cells for a defined period to allow for the uptake and incorporation of the ¹³C label into metabolites. Time-course experiments can provide kinetic information.[24]

2. Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen.

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

3. Analytical Measurement:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Separate and detect ¹³C-labeled metabolites. High-resolution MS can distinguish between different isotopologues (molecules that differ only in their isotopic composition).[25][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provide detailed information about the position of the ¹³C label within a molecule, which is crucial for resolving complex metabolic pathways.[6][28][29][30][31]

4. Data Analysis:

-

Correct raw mass spectrometry data for the natural abundance of ¹³C.[32]

-

Determine the mass isotopologue distributions (MIDs) for key metabolites.

-

Use metabolic modeling software to calculate metabolic fluxes based on the MIDs.

Quantitative Data Summary

Direct comparative quantitative data for this compound and D-Glucose-13C metabolism in the same cancer cell line is limited in the public domain. However, based on their known properties, a hypothetical comparison of key metabolic parameters is presented below.

Table 2: Predicted Comparative Metabolic Parameters

| Parameter | D-Glucose-13C | This compound | Expected Outcome of Comparative ¹³C-Tracer Study |

| Cellular Uptake Rate | High | Low to Moderate | Significantly higher uptake of D-Glucose-13C. |

| Phosphorylation Rate | High | Very Low | D-Glucose-6-phosphate-13C will be a major intracellular metabolite; D-Allose-6-phosphate-13C will be present at much lower levels. |

| ¹³C Incorporation into Glycolytic Intermediates | High | Negligible | ¹³C label from glucose will be readily detected in pyruvate, lactate, etc. Minimal to no ¹³C from allose will be found in these metabolites. |

| ¹³C Incorporation into TCA Cycle Intermediates | High | Negligible | Citrate, malate, etc., will show significant ¹³C enrichment from D-Glucose-13C. |

| Effect on AMPK Phosphorylation | Low (under normal conditions) | High | Increased p-AMPK levels in cells treated with D-Allose. |

| GLUT1 Expression | Unchanged | Decreased (via TXNIP) | Lower GLUT1 protein levels in D-Allose treated cells. |

Conclusion and Future Directions

The fundamental differences in the metabolism and signaling effects of this compound and D-Glucose-13C make them powerful tools for dissecting cellular metabolism and identifying novel therapeutic targets. While D-Glucose-13C serves as an essential tracer for mapping central carbon metabolism, this compound provides a unique opportunity to study the metabolic consequences of inhibiting glucose uptake and activating cellular stress pathways.

Future research should focus on direct, quantitative comparisons of the metabolic flux of these two ¹³C-labeled sugars in various cancer models and other disease states. Such studies will undoubtedly provide deeper insights into the therapeutic potential of D-Allose and inform the development of novel drugs targeting metabolic vulnerabilities.

References

- 1. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 11. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparison of exogenous glucose, fructose and galactose oxidation during exercise using 13C-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TXNIP Interaction with GLUT1 Depends on PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TXNIP-mediated crosstalk between oxidative stress and glucose metabolism | PLOS One [journals.plos.org]

- 20. TXNIP interaction with GLUT1 depends on PI(4,5)P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 27. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 28. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 30. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Cellular Metabolism: A Technical Guide to Stable Isotope Labeling with D-Allose-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Metabolic Pathways with Stable Isotopes

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, such as carbon-13 (¹³C), researchers can track the journey of these labeled compounds through various biochemical pathways.[1] This methodology provides invaluable insights into cellular metabolism, helping to elucidate drug mechanisms, identify metabolic dysregulations in disease, and accelerate therapeutic development.[1] D-Allose, a rare sugar and a stereoisomer of D-glucose, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2] The use of D-Allose labeled with ¹³C (D-Allose-¹³C) opens up new avenues for understanding its mechanism of action and its metabolic interactions within the cell. This guide provides a comprehensive overview of the principles and methodologies for employing D-Allose-¹³C in metabolic research.

The Metabolic Profile of D-Allose

Understanding the metabolism of D-Allose is crucial for designing and interpreting stable isotope tracing experiments. Unlike glucose, D-Allose is not a primary energy source for most mammalian cells. Its uptake is reportedly slow and may occur via diffusion.[3] Once inside the cell, D-Allose can be phosphorylated to form allose phosphate.[1] This phosphorylation is a critical step, as it traps the sugar inside the cell and is a potential entry point into metabolic pathways. It's important to note that D-Allose has been shown to down-regulate hexose transport, which could have broader implications for cellular glucose metabolism.[3]

Proposed Experimental Workflow for D-Allose-¹³C Tracing

While specific published protocols for D-Allose-¹³C tracing are not yet widely available, a robust experimental design can be adapted from established methods for other ¹³C-labeled sugars like glucose and glutamine. The following workflow outlines the key steps for conducting a D-Allose-¹³C metabolic tracing study in cell culture.

Caption: Proposed experimental workflow for D-Allose-¹³C tracing.

Detailed Experimental Protocols

1. Cell Culture and Medium Preparation:

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Labeling Medium: Prepare a culture medium that is identical to the standard growth medium but with unlabeled glucose and other carbon sources replaced by D-Allose-¹³C at a known concentration. The choice of which carbon atoms in D-Allose are labeled (e.g., uniformly labeled [U-¹³C]-D-Allose) will depend on the specific metabolic pathways being investigated.

2. Stable Isotope Labeling:

-

Medium Exchange: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed D-Allose-¹³C labeling medium.

-

Incubation: Incubate the cells for various time points. Time-course experiments are crucial to capture the dynamics of label incorporation into different metabolite pools.

3. Metabolite Extraction:

-

Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. This is typically achieved by aspirating the labeling medium and adding a cold solvent, such as 80% methanol, pre-chilled to -80°C.

-

Cell Harvesting and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. The extraction is completed by a series of freeze-thaw cycles and centrifugation to pellet cell debris. The supernatant containing the metabolites is then collected.

4. Analytical Quantification by Mass Spectrometry:

-

Instrumentation: The extracted metabolites are typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques separate the complex mixture of metabolites and detect their mass-to-charge ratio.

-

Data Acquisition: For targeted analysis, a selected reaction monitoring (SRM) method can be developed to specifically detect and quantify D-Allose and its expected downstream metabolites. For a more global view, untargeted metabolomics approaches can be employed.

Data Presentation and Interpretation

The primary output of a stable isotope labeling experiment is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. This data can be presented in tables to clearly visualize the incorporation of the ¹³C label over time.

Table 1: Hypothetical Mass Isotopologue Distribution for Key Metabolites after [U-¹³C]-D-Allose Labeling

| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Allose-6-phosphate | 1 hr | 40 | 5 | 5 | 10 | 15 | 20 | 5 |

| 6 hr | 10 | 2 | 3 | 5 | 10 | 30 | 40 | |

| 24 hr | 5 | 1 | 1 | 2 | 5 | 26 | 60 | |

| Hypothetical Metabolite X | 1 hr | 95 | 3 | 1 | 1 | 0 | 0 | 0 |

| 6 hr | 70 | 10 | 8 | 5 | 4 | 2 | 1 | |

| 24 hr | 40 | 15 | 12 | 10 | 8 | 10 | 5 | |

| Hypothetical Metabolite Y | 1 hr | 100 | 0 | 0 | 0 | 0 | 0 | 0 |

| 6 hr | 90 | 5 | 3 | 2 | 0 | 0 | 0 | |

| 24 hr | 60 | 15 | 10 | 8 | 4 | 2 | 1 |

Note: This table presents hypothetical data for illustrative purposes. M+n represents the isotopologue with 'n' ¹³C atoms.

Visualizing Metabolic Pathways

Based on the known phosphorylation of D-Allose, a simplified, speculative metabolic pathway can be visualized. The incorporation of ¹³C from D-Allose into downstream metabolites would provide evidence for the activity of these pathways.

References

- 1. Search for cellular phosphorylation products of D-allose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence that modulation of glucose transporter intrinsic activity is the mechanism involved in the allose-mediated depression of hexose transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of D-Allose-¹³C

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare sugar, has garnered significant attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The stable isotope-labeled analogue, D-Allose-¹³C, presents a novel and powerful tool to dissect the metabolic fate and mechanisms of action of D-allose in various pathological conditions. This technical guide explores the potential research applications of D-Allose-¹³C, providing a framework for its use in metabolic tracing studies. We delve into key research areas, propose detailed experimental protocols, and present quantitative data to facilitate the design and implementation of innovative studies in oncology, immunology, and neurobiology. The strategic use of D-Allose-¹³C promises to illuminate the intricate metabolic pathways influenced by this unique monosaccharide, paving the way for novel therapeutic interventions.

Introduction: The Promise of D-Allose-¹³C

D-allose, a C-3 epimer of D-glucose, exhibits a range of therapeutic properties. It has been shown to inhibit the proliferation of various cancer cell lines, scavenge reactive oxygen species (ROS), and exert anti-inflammatory and neuroprotective effects through the inhibition of pathways such as the TLR4/PI3K/AKT signaling cascade.[1] Stable isotope labeling with carbon-13 (¹³C) is a cornerstone of metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a cell. By replacing specific carbon atoms in a molecule with ¹³C, researchers can trace its journey through various metabolic pathways using mass spectrometry or NMR spectroscopy.

D-Allose-¹³C combines the unique biological properties of D-allose with the analytical power of stable isotope tracing. This allows for the precise tracking of D-allose uptake, its metabolic conversion into other molecules, and its influence on central carbon metabolism. This guide outlines the potential of D-Allose-¹³C as a research tool to unravel the complex metabolic reprogramming in diseases and to accelerate the development of allose-based therapeutics.

Potential Research Areas for D-Allose-¹³C Application

The unique biological activities of D-allose open up several avenues of research where D-Allose-¹³C can be a pivotal tool.

Oncology: Deciphering the Anti-Cancer Mechanisms of D-Allose

D-allose has demonstrated significant anti-proliferative effects on various cancer cells.[2] Studies have shown that D-allose can inhibit cancer cell growth by reducing GLUT1 expression and subsequent glucose uptake.[3] D-Allose-¹³C can be instrumental in elucidating the precise metabolic consequences of these effects.

Potential Research Questions:

-

What is the metabolic fate of D-allose in cancer cells? Is it metabolized, and if so, into which downstream products?

-

How does D-Allose-¹³C tracing reveal the extent of glycolysis inhibition and its impact on interconnected pathways like the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle?

-

Can D-Allose-¹³C be used to quantify the shunting of metabolic intermediates towards anabolic pathways (e.g., nucleotide and lipid synthesis) in response to D-allose treatment?

-

Does D-Allose-¹³C incorporation differ between drug-sensitive and drug-resistant cancer cell lines, potentially identifying metabolic biomarkers of resistance?

Immunology: Probing the Immunomodulatory Effects of D-Allose

D-allose has been shown to possess anti-inflammatory properties.[4][5] It can modulate the function of immune cells, such as plasmacytoid dendritic cells, by affecting cytokine production.[6][7] D-Allose-¹³C can be used to investigate the metabolic reprogramming that underlies these immunomodulatory effects.

Potential Research Questions:

-

How is D-Allose-¹³C metabolized by different immune cell subsets (e.g., macrophages, T cells, dendritic cells) under resting and activated conditions?

-

Does D-Allose-¹³C tracing reveal shifts in central carbon metabolism that are critical for immune cell activation, differentiation, and effector functions?

-

Can D-Allose-¹³C be used to study the metabolic interplay between immune cells and other cell types, such as cancer cells or stromal cells, in the tumor microenvironment?

Neurobiology: Investigating the Neuroprotective Mechanisms of D-Allose

D-allose has demonstrated neuroprotective effects in models of ischemic stroke by attenuating neuroinflammation and neuronal apoptosis, partly through the inhibition of the TLR4/PI3K/AKT signaling pathway.[8][9] D-Allose-¹³C can provide insights into the metabolic alterations that contribute to these protective effects.

Potential Research Questions:

-

What is the metabolic fate of D-Allose-¹³C in neuronal and glial cells under normal and pathological conditions (e.g., oxygen-glucose deprivation)?

-

How does D-Allose-¹³C tracing illuminate the impact of D-allose on neuronal energy metabolism and redox balance?

-

Can D-Allose-¹³C be used to investigate the metabolic communication between neurons and glial cells and how this is modulated by D-allose during neuroinflammation?

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies with D-Allose-¹³C. Specific parameters such as tracer concentration, labeling duration, and cell density should be optimized for each experimental system.

In Vitro ¹³C Metabolic Flux Analysis (MFA) using D-Allose-¹³C

Objective: To determine the metabolic fate of D-allose and its impact on central carbon metabolism in cultured cells.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free and glutamine-free medium

-

[U-¹³C₆]-D-Allose (or other specifically labeled isoforms)

-

Unlabeled D-glucose and L-glutamine

-

Phosphate-buffered saline (PBS)

-

Methanol, chloroform, and water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Cell Culture and Adaptation: Culture cells to the desired confluence. For steady-state MFA, adapt the cells to the labeling medium containing unlabeled D-allose for at least 24-48 hours to allow for metabolic adaptation.

-

Labeling Experiment:

-

Wash the cells once with pre-warmed PBS.

-

Replace the standard medium with the labeling medium containing [U-¹³C₆]-D-Allose at a defined concentration (e.g., 5-25 mM, to be optimized). The medium should also contain unlabeled glucose and glutamine at physiological concentrations.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of ¹³C incorporation. For steady-state analysis, a single time point after isotopic equilibrium is reached is sufficient.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Perform a phase separation by adding chloroform and water to separate polar metabolites, lipids, and proteins.

-

-

Sample Analysis:

-

Analyze the polar metabolite fraction using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) of key metabolites in central carbon metabolism (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, nucleotides).

-

-

Data Analysis:

-

Correct the raw MS data for the natural abundance of ¹³C.

-

Use software such as INCA or Metran to perform ¹³C-MFA, which involves fitting the measured MIDs to a metabolic network model to estimate intracellular fluxes.

-

In Vivo Metabolic Tracing with D-Allose-¹³C in Mouse Models

Objective: To investigate the whole-body metabolism of D-allose and its effects on tissue-specific metabolic fluxes in a disease model.

Materials:

-

Animal model of interest (e.g., tumor-bearing mice)

-

[U-¹³C₆]-D-Allose solution (sterile)

-

Anesthetic

-

Surgical tools

-

Liquid nitrogen

-

Tissue homogenization equipment

-

Metabolite extraction solvents

-

LC-MS or GC-MS system

Protocol:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Fasting the animals for a short period (e.g., 4-6 hours) before the infusion can help to reduce variability.

-

Tracer Administration:

-

Administer [U-¹³C₆]-D-Allose via a suitable route, such as intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The dosage and administration route should be optimized based on the pharmacokinetic properties of D-allose. For IV infusion, a bolus injection followed by a continuous infusion can help to achieve a steady-state enrichment of the tracer in the plasma.[10]

-

-

Tissue Collection:

-

At the end of the labeling period (e.g., 30-90 minutes), euthanize the animal and rapidly collect blood and tissues of interest (e.g., tumor, liver, brain).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction and Analysis:

-

Homogenize the frozen tissues and extract metabolites as described in the in vitro protocol.

-

Analyze the metabolite extracts by LC-MS or GC-MS to determine the ¹³C enrichment in various metabolites.

-

-

Data Analysis:

-

Calculate the fractional contribution of D-Allose-¹³C to the carbon backbone of downstream metabolites.

-

Compare the ¹³C enrichment patterns between different tissues and experimental groups (e.g., control vs. D-allose treated) to identify metabolic alterations.

-

Data Presentation

Quantitative Data on D-Allose Effects

| Parameter | Cell Line/Model | D-Allose Concentration | Effect | Reference |

| Inhibition of Glucose Uptake | HuH-7, MDA-MB-231, SH-SY5Y | Dose-dependent | Significant decrease in 2-deoxy-D-glucose uptake | [3] |

| Cell Proliferation Inhibition | MOLT-4F (T-cell lymphoblastic leukemia) | Dose-dependent | Significant slowing of cell cycle progression | [11] |

| ATP Production | Neonatal rat cardiomyocytes | 25 mM | Selective reduction of glycolytic ATP, minimal impact on mitochondrial ATP | [12] |

| Cytokine Production (IL-1β, IL-6, TNF-α) | Mouse model of MCAO/R | N/A (in vivo treatment) | Significant reduction in cytokine levels | [8] |

Representative Metabolic Flux Data from Cancer Cells (Hypothetical D-Allose-¹³C Study)

| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | D-Allose Treated Cells (nmol/10⁶ cells/hr) | Fold Change |

| Glycolysis (Glucose to Pyruvate) | 100 ± 10 | 60 ± 8 | -0.4 |

| Pentose Phosphate Pathway (Oxidative) | 15 ± 2 | 25 ± 3 | +0.67 |

| TCA Cycle (Pyruvate to Citrate) | 50 ± 5 | 35 ± 4 | -0.3 |

| Fatty Acid Synthesis (from Citrate) | 20 ± 3 | 12 ± 2 | -0.4 |

| D-Allose Uptake | 0 | 30 ± 5 | N/A |

| D-Allose to Glycolytic Intermediates | 0 | 5 ± 1 | N/A |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: D-Allose inhibits the TLR4 signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for in vitro ¹³C-MFA using D-Allose-¹³C.

Logical Relationship Diagram

Caption: D-Allose-¹³C to trace metabolic reprogramming in cancer.

Conclusion and Future Directions

D-Allose-¹³C is poised to be a transformative tool in metabolic research. By enabling the direct tracing of D-allose's metabolic fate and its impact on cellular metabolism, this stable isotope-labeled compound will provide unprecedented insights into its mechanisms of action. The research areas and protocols outlined in this guide offer a starting point for investigators to harness the power of D-Allose-¹³C in oncology, immunology, and neurobiology. Future studies should focus on developing and validating specific D-Allose-¹³C tracers (e.g., position-specific labeling) to probe particular enzymatic reactions. Furthermore, combining D-Allose-¹³C tracing with other omics technologies, such as proteomics and transcriptomics, will provide a more comprehensive understanding of the cellular response to D-allose. Ultimately, the knowledge gained from these studies will be instrumental in translating the therapeutic potential of D-allose into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunomodulatory effects of D-allose on cytokine production by plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of the inhibitory mechanism of D-allose on MOLT-4F leukemia cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Allose-13C: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of D-Allose-13C, a stable isotope-labeled rare sugar with significant potential in metabolic research and drug development. This document details available suppliers, product specifications, and experimental considerations for its use in laboratory settings.

Core Insights

D-Allose, a C-3 epimer of D-glucose, has garnered attention for its diverse physiological functions, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1] The 13C-labeled variant, this compound, serves as a powerful tracer in metabolic flux analysis (MFA) and other studies to elucidate metabolic pathways and drug mechanisms of action. Stable heavy isotopes of elements like carbon are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[1][2]

Commercial Availability of this compound

Several specialized chemical suppliers offer this compound in various isotopically labeled forms. The choice of a specific labeled variant depends on the experimental goals, particularly the metabolic pathways under investigation. Researchers should carefully consider the position of the 13C label to maximize the information obtained from tracer experiments.

Below is a summary of commercially available this compound products. Please note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| MedchemExpress | This compound | HY-128741S | N/A | N/A | N/A | Inquire |

| This compound-2 | HY-128741S2 | N/A | N/A | N/A | Inquire | |

| Synthose | D-Allose-1,2,3,4,5,6-13C6 | AA700L | N/A | 99 atom % 13C | Min. 98% (¹H-NMR) | 25mg, 50mg, 100mg, 250mg, 500mg |

| Omicron Biochemicals, Inc. | D-[1-13C]allose | N/A | 70849-28-4 | N/A | N/A | Inquire |

| D-[UL-13C6]allose | ALL-014 | N/A | N/A | N/A | Inquire | |

| Santa Cruz Biotechnology | D-Allose-2-13C | N/A | 2595-97-3 (unlabeled) | N/A | N/A | Inquire |

| D-Allose-3-13C | N/A | N/A | N/A | N/A | Inquire | |

| Apollo Scientific | D-Allose-1,2,3,4,5,6-13C6 | N/A | N/A | min. 99% | min. 99% | 100mg, 250mg, 500mg |

| Biosynth | D-Allose-1,2,3,4,5,6-13C6 | MA46589 | N/A | N/A | N/A | Inquire |

Experimental Protocols: Utilizing this compound in Metabolic Research

Objective:

To trace the metabolic fate of this compound and determine its contribution to central carbon metabolism.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

This compound (specific labeled variant)

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Extraction solvent: 80% methanol, pre-chilled to -80°C

-

Cell scraper

Methodology:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (37°C, 5% CO2).

-

Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute the standard glucose with this compound at the desired final concentration. Add 10% dFBS. The concentration of this compound should be optimized based on the cell type and experimental goals.

-

Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[3]

-

Labeling: Aspirate the standard medium from the cells and wash once with PBS. Add the pre-warmed 13C-labeling medium to the wells.

-

Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites has reached a plateau.[3]

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to each well to cover the cells.

-

Incubate at -80°C for 15 minutes to precipitate proteins and quench metabolic activity.[3]

-

Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis: The extracted metabolites can be analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation and distribution of the 13C label in various metabolites.[4][5]

Visualizing Pathways and Workflows

D-Allose and the TLR4/PI3K/AKT Signaling Pathway

D-Allose has been shown to exert anti-inflammatory and neuroprotective effects through the inhibition of the Toll-like receptor 4 (TLR4)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][6] The following diagram illustrates this pathway.

Experimental Workflow for 13C Metabolic Flux Analysis

The following diagram outlines the general workflow for a 13C labeling experiment, from cell culture to data analysis.

Conclusion

This compound is a valuable tool for researchers in various fields, offering the potential to unravel complex metabolic networks and elucidate the mechanisms of action of novel therapeutic agents. While the commercial availability is somewhat specialized, a growing number of suppliers are providing different isotopically labeled forms of this rare sugar. By adapting established protocols for 13C-labeled glucose, researchers can effectively incorporate this compound into their experimental designs to gain deeper insights into cellular metabolism and disease pathology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. benchchem.com [benchchem.com]

- 4. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Safety and Handling of D-Allose-¹³C

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety, handling, and experimental guidelines for D-Allose-¹³C, a stable isotope-labeled monosaccharide. D-Allose, a rare sugar, and its isotopologues are valuable tools in metabolic research, drug development, and diagnostics due to their unique biological activities. This document synthesizes critical information from safety data sheets, toxicological studies, and research applications to ensure its safe and effective use in a laboratory setting.

Safety and Hazard Information

D-Allose-¹³C is a stable, non-radioactive isotopologue of D-Allose. As its chemical properties are nearly identical to its unlabeled form, safety guidelines for D-Allose are applicable[1][2]. While most suppliers classify D-Allose as not hazardous, some data sheets indicate potential for irritation. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Hazard Identification

The classification of D-Allose varies between suppliers. While one source indicates it does not meet the criteria for hazard classification[3], another suggests it may cause irritation[4]. An acute toxicity study in rats determined a high LD₅₀ value of 20.5 g/kg, suggesting low acute toxicity[5].

Table 1: Hazard Classification Summary

| Hazard Statement | Classification Source | Notes |

|---|---|---|

| Not a hazardous substance or mixture | SDS from Carl ROTH[3], AbMole[6] | This substance does not meet the criteria for GHS classification. |

| H315: Causes skin irritation | SDS from Metasci[4] | Potential for skin irritation upon contact. |

| H319: Causes serious eye irritation | SDS from Metasci[4] | Potential for serious eye irritation upon contact. |

| H335: May cause respiratory irritation | SDS from Metasci[4] | Potential for respiratory tract irritation if inhaled as dust. |

First Aid Measures

Standard first aid protocols should be followed in case of exposure.

Table 2: First Aid Procedures

| Exposure Route | Recommended Action | Citations |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [4][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. | [4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell. |[3][4] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[4][7].

-

Specific Hazards: The substance is combustible. Hazardous combustion products may include carbon monoxide (CO) and carbon dioxide (CO₂)[3][4].

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear[4][7].

Accidental Release:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in section 1.4. Avoid dust formation and ensure adequate ventilation[4][7].

-

Containment and Cleanup: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal. Do not let the product enter drains[4][7].

Personal Protective Equipment (PPE)

Appropriate PPE should be worn to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Citations |

|---|---|---|

| Eye/Face Protection | Use safety glasses with side-shields or goggles. | [3][4] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat. | [3][4] |

| Respiratory Protection | If dust is generated, use a particulate filter respirator (e.g., NIOSH N95 or EN 143 P1). |[3][6] |

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of D-Allose-¹³C.

Table 4: Handling and Storage Guidelines

| Guideline | Description | Citations |

|---|---|---|

| Safe Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. | [4][7] |

| Storage Conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. | [3][4][6] |

| Recommended Temperature | 0 to 8 °C. Some suppliers recommend room temperature or 4°C. Always follow the supplier's recommendation. | [8][9][10] |

| Incompatible Materials | Strong oxidizing agents. Violent reactions can occur. |[3][6] |

Physical and Chemical Properties

The physical and chemical properties of D-Allose-¹³C are nearly identical to its unlabeled form, with a slight difference in molecular weight due to the heavier ¹³C isotope.

Table 5: Physical and Chemical Data

| Property | D-Allose-¹³C₆ | D-Allose (Unlabeled) | Citations |

|---|---|---|---|

| Appearance | White crystalline solid/powder | White crystalline solid/powder | [8][10] |

| Molecular Formula | ¹³C₆H₁₂O₆ | C₆H₁₂O₆ | [8][10] |

| Molecular Weight | ~186.06 g/mol | ~180.16 g/mol | [8][10] |

| CAS Number | 70849-28-4 (for ¹³C) | 2595-97-3 | [9][10][11] |

| Melting Point | 128-130 °C | 148-150 °C | [4][8] |

| Solubility | Soluble in water | Soluble in water | [8][12] |

| Isotopic Enrichment | Typically ≥99 atom % ¹³C | N/A |[8] |

Toxicological Information

Toxicological studies have been performed on unlabeled D-Allose and indicate a low toxicity profile. No specific toxicity data for the ¹³C-labeled version is available, but it is expected to be similar.

Table 6: Summary of Toxicological Data for D-Allose

| Test Type | Result | Species | Citations |

|---|---|---|---|

| Acute Oral Toxicity (LD₅₀) | 20.5 g/kg | Rat | [5] |

| Sub-chronic Toxicity | No significant adverse effects observed in serum chemical and hematological tests. | Rat | [5] |

| General Assessment | The results suggest that D-allose is not toxic to rats. | Rat |[5][12] |

Experimental Protocols and Applications

The primary application of D-Allose-¹³C is as a tracer in metabolic flux analysis (MFA) and related studies to track its metabolic fate and effects on biochemical pathways[2][13]. The stable isotope label allows for detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[13][14].

General Protocol for ¹³C Tracer Analysis in Cell Culture

This protocol outlines a typical workflow for using D-Allose-¹³C to study cellular metabolism.

-

Cell Seeding and Growth: Plate cells at a desired density and grow in standard culture medium until they reach the desired confluence (typically exponential growth phase).

-

Medium Exchange: Aspirate the standard medium and replace it with a custom medium containing D-Allose-¹³C in place of unlabeled glucose or other sugars. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubation: Incubate the cells with the ¹³C-labeled medium for a defined period (ranging from minutes to hours) to allow for uptake and metabolism of the tracer.

-

Metabolite Extraction:

-

Quickly aspirate the labeled medium.

-

Wash the cells rapidly with ice-cold saline to remove extracellular label.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to quench metabolic activity and extract metabolites.

-

-

Sample Preparation: Scrape the cells, collect the cell lysate/solvent mixture, and centrifuge to pellet protein and cell debris. Collect the supernatant containing the metabolites.

-

Analysis: Analyze the metabolite extract using LC-MS/MS or NMR to identify and quantify the incorporation of ¹³C into various downstream metabolites.

-

Data Analysis: Process the raw data to determine isotopic enrichment and calculate metabolic fluxes through relevant pathways.

Biological Activity and Metabolic Pathways

D-Allose exhibits a range of biological activities, making its ¹³C-labeled form a powerful tool for investigating the underlying mechanisms.

Metabolic Fate

Unlike D-glucose, D-Allose is poorly metabolized. In both rats and humans, it is largely absorbed in the small intestine via the sodium-dependent glucose cotransporter 1 (SGLT1) and is then rapidly excreted, mostly unchanged, in the urine[15][16]. A very small fraction may be fermented by gut microbiota[17]. This metabolic resistance is a key feature of its biological profile.

Key Biological Effects

Research has identified several significant cellular and physiological effects of D-Allose:

-

Anti-Cancer Activity: D-Allose has been shown to inhibit the proliferation of various cancer cell lines[18].

-

Anti-Inflammatory and Antioxidant Effects: It can suppress the production of reactive oxygen species (ROS) and exhibits anti-inflammatory properties, partly through the inhibition of the TLR4/PI3K/AKT signaling pathway[16][19][20].

-

Other Activities: D-Allose has also been reported to have anti-hypertensive, cryoprotective, and immunosuppressant activities[16][19][21].

References

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. carlroth.com [carlroth.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. Acute and sub-chronic toxicity of D-allose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. isotope.com [isotope.com]

- 8. synthose.com [synthose.com]

- 9. usbio.net [usbio.net]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound | CAS 70849-28-4 | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 14. metsol.com [metsol.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Microbial metabolism and biotechnological production of D-allose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. researchgate.net [researchgate.net]

The Structural Landscape of D-Allose-¹³C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and conformational dynamics of D-Allose, with a specific focus on its ¹³C isotopologue. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry of D-Allose, presenting key quantitative data, detailed experimental methodologies for its analysis, and visual representations of its biochemical interactions and analytical workflows.

Chemical Structure of D-Allose-¹³C